Sodium 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetate Sodium 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetate
Brand Name: Vulcanchem
CAS No.: 1989671-92-2
VCID: VC17763528
InChI: InChI=1S/C9H8N2O2.Na/c12-8(13)5-7-2-1-6-3-4-10-9(6)11-7;/h1-4H,5H2,(H,10,11)(H,12,13);/q;+1/p-1
SMILES:
Molecular Formula: C9H7N2NaO2
Molecular Weight: 198.15 g/mol

Sodium 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetate

CAS No.: 1989671-92-2

Cat. No.: VC17763528

Molecular Formula: C9H7N2NaO2

Molecular Weight: 198.15 g/mol

* For research use only. Not for human or veterinary use.

Sodium 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetate - 1989671-92-2

Specification

CAS No. 1989671-92-2
Molecular Formula C9H7N2NaO2
Molecular Weight 198.15 g/mol
IUPAC Name sodium;2-(1H-pyrrolo[2,3-b]pyridin-6-yl)acetate
Standard InChI InChI=1S/C9H8N2O2.Na/c12-8(13)5-7-2-1-6-3-4-10-9(6)11-7;/h1-4H,5H2,(H,10,11)(H,12,13);/q;+1/p-1
Standard InChI Key QWOPOKVCPIXLAW-UHFFFAOYSA-M
Canonical SMILES C1=CC(=NC2=C1C=CN2)CC(=O)[O-].[Na+]

Introduction

Structural Characteristics and Chemical Identity

Molecular Architecture

The compound consists of a sodium ion coordinated to the deprotonated oxygen of the acetate group in 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetic acid. The pyrrolopyridine moiety features a six-membered pyridine ring fused to a five-membered pyrrole ring, with the acetic acid substituent at the 6-position of the pyrrolopyridine system . The canonical SMILES representation C1=CC(=NC2=C1C=CN2)CC(=O)[O-].[Na+]\text{C1=CC(=NC2=C1C=CN2)CC(=O)[O-].[Na+]} highlights the connectivity of the aromatic system and the sodium-acetate linkage . The InChIKey QWOPOKVCPIXLAW-UHFFFAOYSA-M\text{QWOPOKVCPIXLAW-UHFFFAOYSA-M} uniquely identifies the stereochemical and structural features, enabling precise database searches .

Table 1: Key Identifiers of Sodium 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetate

PropertyValueSource Citation
CAS No.1989671-92-2
Molecular FormulaC9H7N2NaO2\text{C}_9\text{H}_7\text{N}_2\text{NaO}_2
Molecular Weight198.15 g/mol
IUPAC Namesodium;2-(1H-pyrrolo[2,3-b]pyridin-6-yl)acetate
SMILESC1=CC(=NC2=C1C=CN2)CC(=O)[O-].[Na+]

Synthesis and Derivative Formation

Synthetic Pathways

The compound is synthesized via the reaction of 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetic acid with sodium acetate in aqueous or ethanolic media under reflux conditions. The process typically involves:

  • Acid-Base Neutralization: Deprotonation of the carboxylic acid group by sodium acetate.

  • Salt Precipitation: Isolation of the sodium salt through solvent evaporation or cooling.
    This method is adaptable for generating analogs by introducing substituents to the pyrrolopyridine ring, such as halogens or alkyl groups, which modulate electronic properties and biological activity . For instance, the patent WO2006063167A1 describes analogous syntheses of pyrrolopyridine derivatives using boronic acid coupling reactions, underscoring the versatility of this scaffold .

Physicochemical Properties

Molecular Weight and Solubility

With a molecular weight of 198.15 g/mol, the compound is moderately soluble in polar solvents like water or ethanol due to its ionic sodium-acetate group . The sodium salt form improves aqueous solubility compared to the parent acid, facilitating its use in biological assays .

Table 2: Predicted Collision Cross-Section (CCS) Values for Adducts

Adductm/zCCS (Ų)
[M+H]+177.06586135.0
[M+Na]+199.04780147.3
[M+NH4]+194.09240142.3
[M-H]-175.05130134.6
Data sourced from PubChemLite .

Research and Industrial Applications

Pharmaceutical Intermediate

The pyrrolopyridine scaffold is prevalent in drug discovery due to its resemblance to purine bases, enabling interactions with enzymes and receptors. Sodium 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetate serves as a precursor for kinase inhibitors and antiviral agents . For example, analogs of this compound have been explored in the synthesis of JAK2 inhibitors for treating myeloproliferative disorders .

Analytical Chemistry

The compound’s predictable fragmentation patterns and CCS values make it a candidate for mass spectrometry calibration . Its sodium adduct ([M+Na]+\text{[M+Na]+}) exhibits a CCS of 147.3 Ų, aiding in metabolite identification .

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